molecular formula C14H20O8 B600721 Taxicatin CAS No. 90-71-1

Taxicatin

Cat. No. B600721
CAS RN: 90-71-1
M. Wt: 316.30
InChI Key:
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Description

Taxicatin is a compound with the molecular formula C14H20O8 . It is also known as 3,5-Dimethoxyphenyl-beta-D-glucopyranoside . The carbon atoms in the chemical structure of taxicatin are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .


Synthesis Analysis

Taxicatin is a cytotoxic drug that is extracted from the leaves of Taxus brevifolia . It has been shown to have anti-tumor and anti-cancer properties, as well as an ability to inhibit the growth of some bacteria . Taxicatin was synthesized from 10-deacetylbaccatin III by eluting it from a silica gel column with chloroform/meth .


Molecular Structure Analysis

The molecular structure of Taxicatin is represented by the formula C14H20O8 . The molecular weight of Taxicatin is 316.30 g/mol . The percent composition of Taxicatin is C 53.16%, H 6.37%, O 40.47% .


Physical And Chemical Properties Analysis

Taxicatin has a molecular weight of 316.31 . It is a crystalline substance with a melting point of 170-170.5°C .

Scientific Research Applications

  • A study by Ushiyama and Furuya (1989) in "Phytochemistry" explores the glycosylation of phenolic compounds by root culture of Panax ginseng, including the conversion of taxicatigenin into its glucoside, taxicatin. This process could have implications for the modification and enhancement of certain compounds' properties (Ushiyama & Furuya, 1989).

  • Research conducted by Rast, Mcinnes, and Neish (1964) in "Phytochemistry" investigates the neutral, water-soluble constituents of twigs from various gymnosperms, including the detection of taxicatin in Taxus. This work highlights taxicatin's presence in natural sources and its potential use in chemotaxonomical surveys and biosynthetic studies (Rast, Mcinnes, & Neish, 1964).

  • A study by Tanaka et al. (2019) in the "International Journal of Molecular Sciences" discusses the therapeutic potentials of taxifolin, a bioactive flavonoid. They highlight its role in the treatment of neurodegenerative diseases associated with amyloid-β, such as cerebral amyloid angiopathy and Alzheimer’s disease, suggesting taxifolin's potential in novel therapeutic strategies for these conditions (Tanaka et al., 2019).

  • The paper by Cai et al. (2018) in "Frontiers in Pharmacology" examines taxifolin's effects on osteoclastogenesis, both in vitro and in vivo. They found that taxifolin inhibits osteoclastogenesis via regulation of several RANKL signaling pathways, indicating its potential as a therapeutic agent for treating osteoclast-related diseases (Cai et al., 2018).

Safety And Hazards

When handling Taxicatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTIMXKVYWJWHE-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxicatin

CAS RN

90-71-1
Record name Taxicatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAXICATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34E0338PZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
79
Citations
CM Jacobs, L Wagmann… - Drug Testing and Analysis, 2023 - Wiley Online Library
… 3,5-DMP, the aglycone of taxicatin is formed in the human intestine by cleavage of a glycosidic bond and afterwards absorbed into the blood.Since 3,5-DMP was proposed as marker for …
M Ushiyama, T Furuya - Phytochemistry, 1989 - Elsevier
A root culture of Panax ginseng was able to convert 3,5-dimethoxyphenol (taxicatigenin) into its glucoside (taxicatin), primeveroside and gentiobioside, methyl salicylate into its …
Number of citations: 85 www.sciencedirect.com
CE Olsen, R Singh, S Gupta, KS Bisht, S Malhotra… - 1998 - nopr.niscpr.res.in
… taxicatin 9. Rhododendrin 8 was obtained as a major component (4% by weight of the ethanolic extract) from … The spectral data matched well with the data reported for taxicatin 10. …
Number of citations: 7 nopr.niscpr.res.in
Z Jun-zeng, F Qi-cheng, L Xiao-tian - Journal of Integrative Plant Biology, 1996 - jipb.net
… 其中13个为已知化合物,分别为:2-guaiacypropane-1,3-diol(1),香草 酸(2),3-甲氧基-4-羟基肉桂酸(3),3,5-二甲氧基苯酚(4),taxicatin(5),5-oxymaltol(6),榭皮素-3-鼠李 糖或(7),(士)一儿茶素(8),婉…
Number of citations: 2 www.jipb.net
D Rast, AG McInnes, AC Neish - Phytochemistry, 1964 - Elsevier
… The largest of these was probably tetramethyl taxicatin since GLPC analysis of the products of methanolysis gave the expected glucose derivatives (see Table 2) and an aglycone which …
Number of citations: 7 www.sciencedirect.com
RW Miller - Journal of Natural Products, 1980 - ACS Publications
… for the isolated components and their derivatives, eg, taxicatin; taxicin I and II; taxine; taxine A, B, C, I and II; taxinine; taxinine … due to a glucoside that he isolated and called taxicatin (16). …
Number of citations: 196 pubs.acs.org
CM Jacobs, L Wagmann, MR Meyer - Drug Testing and Analysis, 2022 - europepmc.org
The active, poisonous constituents in Taxus baccata, the yew plants, are taxine alkaloids whose main action is suggested to be a block of calcium and sodium channels. The main …
Number of citations: 0 europepmc.org
J Beike, B Karger, T Meiners, B Brinkmann… - International journal of …, 2003 - Springer
A semi-quantitative LC-MS method was developed for the detection of the pseudo alkaloids of Taxus baccata (yew) from human body fluids and tissue samples. This method was used …
Number of citations: 41 link.springer.com
FE King, L Jurd, TJ King - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
Early attempts to synthesise (IV; R= C0, H) depended on the oxidation of 5: 3’: 4’-triethoxy-4-methoxy-2-methylbenzophenone (IV; R= Me) prepared by the condensation of 4-ethoxy-3-…
Number of citations: 16 pubs.rsc.org
L Frommherz, P Kintz, H Kijewski, H Köhler… - International Journal of …, 2006 - Springer
… Since the taxine alkaloids are non-volatile, detection of 3,5-dimethoxyphenol, the aglycon of the Taxus ingredient taxicatin, was used here to achieve an indirect evidence of Taxus …
Number of citations: 36 link.springer.com

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